molecular formula C17H27N3O4SSi B12603120 N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 649774-78-7

N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea

Cat. No.: B12603120
CAS No.: 649774-78-7
M. Wt: 397.6 g/mol
InChI Key: MOOUJIPOWOWLRA-UHFFFAOYSA-N
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Description

N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea is a hybrid organic-silane compound featuring a benzothiazole moiety linked via a urea functional group to a triethoxysilylpropyl chain. This structure combines the UV-stabilizing and heterocyclic reactivity of benzothiazole with the hydrolyzable silane group, enabling covalent bonding to inorganic surfaces (e.g., silica, glass) or polymer matrices.

Properties

CAS No.

649774-78-7

Molecular Formula

C17H27N3O4SSi

Molecular Weight

397.6 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-(3-triethoxysilylpropyl)urea

InChI

InChI=1S/C17H27N3O4SSi/c1-4-22-26(23-5-2,24-6-3)13-9-12-18-16(21)20-17-19-14-10-7-8-11-15(14)25-17/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H2,18,19,20,21)

InChI Key

MOOUJIPOWOWLRA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)NC1=NC2=CC=CC=C2S1)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of 2-aminobenzothiazole with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or dimethylformamide, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound .

Industrial Production Methods

Industrial production of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and efficiency, including the use of automated reactors and continuous flow systems. The purification steps may also be scaled up using industrial chromatography systems or crystallization techniques to ensure the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Materials Science

Silane Coupling Agent:
N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea functions as a silane coupling agent. It promotes adhesion between organic polymers and inorganic substrates, making it valuable in the formulation of composite materials. This property is particularly useful in the development of coatings and sealants where enhanced bonding is required.

Modification of Silicate Materials:
The compound can modify silicate surfaces to improve their hydrophobicity and mechanical strength. This modification is crucial in applications such as concrete and ceramics, where enhanced durability and resistance to environmental factors are desired.

Table 1: Properties and Applications in Materials Science

PropertyApplication
Silane coupling agentEnhances adhesion in composites
Surface modificationImproves hydrophobicity of silicate materials
Mechanical strength enhancementIncreases durability of coatings and sealants

Applications in Agriculture

Fungicidal Activity:
Research indicates that this compound exhibits fungicidal properties. It has been tested against various fungal pathogens affecting crops, demonstrating effectiveness in preventing fungal infections.

Plant Growth Promotion:
The compound may also promote plant growth by enhancing nutrient uptake through improved root development. This application can lead to increased crop yields and better resilience against environmental stressors.

Table 2: Agricultural Applications

ApplicationEffectiveness
FungicideEffective against various fungal pathogens
Growth promoterEnhances nutrient uptake and root development

Pharmaceutical Applications

Antimicrobial Properties:
this compound has shown potential as an antimicrobial agent. Its efficacy against specific bacterial strains makes it a candidate for further exploration in pharmaceutical formulations.

Drug Delivery Systems:
The compound's silane functionality allows for its use in drug delivery systems where it can facilitate the controlled release of therapeutic agents. This application is particularly relevant in targeted therapy strategies.

Table 3: Pharmaceutical Applications

ApplicationPotential Benefits
Antimicrobial agentEffective against specific bacterial strains
Drug delivery systemFacilitates controlled release of drugs

Case Study 1: Use as a Silane Coupling Agent

In a study conducted on polymer composites, this compound was incorporated into epoxy resin formulations. The results indicated significant improvements in mechanical properties and adhesion to glass fibers, demonstrating its effectiveness as a coupling agent.

Case Study 2: Agricultural Efficacy

Field trials evaluating the fungicidal properties of the compound on wheat crops showed a marked reduction in fungal infections compared to untreated controls. The treated crops exhibited improved health and yield, confirming its potential as an agricultural fungicide.

Mechanism of Action

The mechanism of action of N-1,3-Benzothiazol-2-yl-N’-[3-(triethoxysilyl)propyl]urea involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The triethoxysilane moiety can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This dual functionality allows the compound to exert its effects through both biological and chemical interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with silane coupling agents, benzothiazole derivatives, and urea-linked analogs.

Table 1: Comparative Analysis of Key Compounds
Compound Name CAS Number Molecular Formula Functional Groups Key Applications Reference
N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea Not explicitly listed Likely C₁₆H₂₄N₃O₄Si Benzothiazole, urea, triethoxysilyl Polymer coupling, coatings Inferred
Bis[3-(triethoxysilyl)propyl] tetrasulfide (TESPT) 40372-72-3 C₁₈H₄₂O₈S₄Si₂ Tetrasulfide, triethoxysilyl Rubber composites (silica reinforcement)
1-(1,3-Benzothiazol-2-yl)-3-isopropylurea Not provided C₁₁H₁₃N₃OS Benzothiazole, urea, isopropyl Potential vulcanization accelerator
N-[3-(10H-Phenothiazin-1-yl)propyl]urea Not provided C₁₆H₁₇N₃OS Phenothiazine, urea Pharmacological intermediates
SP-3-24-001 (Pyrimidinyl-triethoxysilyl urea) 691013-81-7 C₁₅H₂₇N₄O₅Si Pyrimidinyl, urea, triethoxysilyl Specialty polymers, silane coupling
Functional Group and Reactivity Differences
  • TESPT vs. Target Compound : TESPT employs a tetrasulfide (-S₄-) bridge, enabling covalent crosslinking with rubber during vulcanization . In contrast, the urea group in the target compound may enhance hydrogen-bonding interactions but lacks sulfur-based reactivity, limiting its utility in vulcanization.
  • Phenothiazine Ureas: Phenothiazine derivatives (e.g., ) exhibit redox-active properties suited for pharmaceuticals, whereas the benzothiazole-silane hybrid is tailored for material science .
Thermal and Mechanical Performance
  • Silane Coupling Efficiency : TESPT achieves superior silica dispersion in rubber, reducing rolling resistance in tires . The target compound’s urea group may improve interfacial adhesion in polar matrices (e.g., epoxy resins) but could hydrolyze less efficiently than TESPT’s sulfide linkage.
  • Thermal Stability : Urea linkages generally degrade above 200°C, whereas tetrasulfides (TESPT) withstand higher processing temperatures (~150–180°C in rubber curing) .

Biological Activity

N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17_{17}H27_{27}N3_3O4_4SSi. It features a benzothiazole moiety linked to a triethoxysilyl group through a urea linkage, which enhances its solubility and bioactivity in various environments .

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with silane reagents. The process can be optimized to yield high purity and specific structural configurations, which are crucial for its biological activity .

Biological Activities

Research indicates that this compound exhibits a broad range of biological activities:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, related compounds have demonstrated minimal inhibitory concentrations (MICs) against various pathogens, suggesting potential use in treating infections .
  • Antitumor Activity : The compound has been evaluated for its antiproliferative effects against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. Results indicate that certain derivatives exhibit potent activity, with IC50 values in the low micromolar range .
  • Anti-inflammatory and Analgesic Effects : Some studies suggest that benzothiazole derivatives may also possess anti-inflammatory properties, making them candidates for further investigation in pain management therapies .

Case Studies

  • Antibacterial Efficacy : A study reported the synthesis of various urea derivatives from benzothiazoles, revealing that some exhibited MIC values as low as 0.03 μg/mL against Staphylococcus aureus. This highlights the potential of these compounds in developing new antibacterial agents .
  • Antitumor Activity : In vitro tests showed that specific derivatives of this compound inhibited the growth of glioblastoma cells with IC50 values ranging from 5 to 20 μM, indicating promising anticancer activity .

Comparative Data Table

Activity Type Tested Organisms/Cell Lines MIC/IC50 Values Reference
AntibacterialStaphylococcus aureus0.03–0.06 μg/mL
AntifungalVarious fungal strains50 μg/mL
AntitumorMCF-7, HCT116, A5495–20 μM
Anti-inflammatoryIn vitro modelsNot specified

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